molecular formula C16H28O6 B610250 Propargyl-PEG4-t-butyl ester CAS No. 1355197-66-8

Propargyl-PEG4-t-butyl ester

Cat. No. B610250
M. Wt: 316.39
InChI Key: BEQLPTKRFULADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG4-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

While specific synthesis methods for Propargyl-PEG4-t-butyl ester were not found, propargyl derivatives in general have seen remarkable progress in their synthesis . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG4-t-butyl ester is C16H28O6 . It contains a propargyl group and a t-butyl protected carboxyl group .


Chemical Reactions Analysis

The propargyl group in Propargyl-PEG4-t-butyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

The molecular weight of Propargyl-PEG4-t-butyl ester is 316.4 g/mol . The compound is hydrophilic, which increases its solubility in aqueous media .

Scientific Research Applications

  • Polymer Synthesis

    • Propargyl-PEG4-t-butyl ester is used in the synthesis of propargyl-ended heterobifunctional poly (ethylene glycol) (PEG) derivatives . This process involves modifying the carboxyl group of bifunctional PEG into a propargyl, then introducing carboxyl, mercapto, or hydrazide groups to the other end of the bifunctional PEG .
    • The method involves modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate .
    • The result of this process is the creation of novel propargyl-ended heterobifunctional PEG derivatives that can be useful for the development of PEG-based bioconjugates for a variety of biomedical applications .
  • Click Chemistry

    • Propargyl-PEG4-t-butyl ester enables the formation of a stable triazole linkage with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions .
    • The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions .
    • The outcome of this application is the formation of a stable triazole linkage, which can be used in a variety of research applications .
  • Antibody-Drug Conjugates

    • Propargyl-PEG4-t-butyl ester can be synthetically incorporated into antibody-drug conjugates .
    • The method involves the use of click chemistry to attach the propargyl-PEG4-t-butyl ester to the antibody-drug conjugate .
    • The result is a targeted protein degradation, which can be useful in the field of proteolysis-targeting chimeras (PROTAC® molecules) .
  • Drug Delivery Systems

    • Propargyl-PEG4-t-butyl ester can be used in the development of drug delivery systems . The propargyl group can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions to form a stable triazole linkage .
    • The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . This property can be exploited to create pH-sensitive drug delivery systems .
    • The outcome of this application is the development of drug delivery systems that can release their payload under specific conditions .
  • Bioconjugation

    • Propargyl-PEG4-t-butyl ester can be used for bioconjugation . The propargyl group can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions to form a stable triazole linkage .
    • The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . This allows for the selective attachment of the propargyl-PEG4-t-butyl ester to specific sites on a biomolecule .
    • The result of this application is the creation of bioconjugates that can be used for a variety of research applications .
  • Proteolysis-Targeting Chimeras (PROTAC® Molecules)

    • Propargyl-PEG4-t-butyl ester can be synthetically incorporated into proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
    • The method involves the use of click chemistry to attach the propargyl-PEG4-t-butyl ester to the PROTAC® molecule .
    • The result is a targeted protein degradation, which can be useful in the field of proteolysis-targeting chimeras (PROTAC® molecules) .
  • Biochemical Research

    • Propargyl-PEG4-t-butyl ester can be used in biochemical research . The propargyl group can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions to form a stable triazole linkage .
    • The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . This allows for the selective attachment of the propargyl-PEG4-t-butyl ester to specific sites on a biomolecule .
    • The result of this application is the creation of bioconjugates that can be used for a variety of research applications .
  • Synthetic Chemistry

    • Propargyl-PEG4-t-butyl ester can be used in synthetic chemistry . The propargyl group can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions to form a stable triazole linkage .
    • The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . This allows for the selective attachment of the propargyl-PEG4-t-butyl ester to specific sites on a molecule .
    • The result of this application is the creation of complex molecules that can be used for a variety of research applications .
  • Pharmaceutical Research

    • Propargyl-PEG4-t-butyl ester can be used in pharmaceutical research . The propargyl group can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions to form a stable triazole linkage .
    • The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . This allows for the selective attachment of the propargyl-PEG4-t-butyl ester to specific sites on a drug molecule .
    • The result of this application is the creation of drug conjugates that can be used for a variety of research applications .

Future Directions

Propargyl-PEG4-t-butyl ester, as a PEG derivative, has potential applications in drug delivery . The propargyl group is a highly versatile moiety that opens up new synthetic pathways for further elaboration , suggesting potential future directions in the synthesis and application of propargyl derivatives.

properties

IUPAC Name

tert-butyl 3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O6/c1-5-7-18-9-11-20-13-14-21-12-10-19-8-6-15(17)22-16(2,3)4/h1H,6-14H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQLPTKRFULADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG4-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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